3-Phenylisothiazol-5-amine

Übersicht

Beschreibung

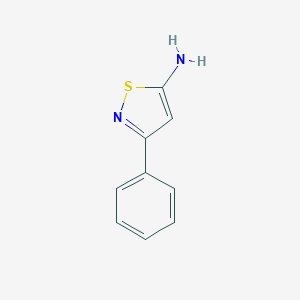

3-Phenylisothiazol-5-amine is an organic compound with the molecular formula C9H8N2S It is a member of the isothiazole family, characterized by a five-membered ring containing both sulfur and nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenylisothiazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminothiophenol with phenyl isothiocyanate under basic conditions. The reaction proceeds through the formation of an intermediate thiourea, which cyclizes to form the isothiazole ring.

Reaction Conditions:

Reagents: 2-aminothiophenol, phenyl isothiocyanate

Solvent: Typically an organic solvent such as dichloromethane or ethanol

Temperature: Room temperature to reflux

Catalyst: Base such as triethylamine or sodium hydroxide

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

Urea Derivative Formation

3-Phenylisothiazol-5-amine reacts with azido-carbonyl compounds to form urea derivatives. This occurs via nucleophilic attack of the amine on the electrophilic carbonyl carbon, followed by elimination of nitrogen gas.

Example Reaction:

Reactant : Azido(6-(benzofuran-2-yl)-2-methylpyridin-3-yl)methanone

Conditions : Room temperature, polar aprotic solvent (e.g., DMF)

Product : Urea-linked derivative

Reference :

Pyrimidine and Coumarin Hybridization

The amine participates in cyclocondensation with β-diketo esters or coumarin derivatives to form fused heterocycles.

Coumarin Hybridization

Reactant : 3-(2′-Formyl-1′-chlorovinyl)-5,6-benzocoumarin

Conditions : Acid catalysis (e.g., HCl, ethanol)

Product : 3-(Substituted pyrimidinyl)-5,6-benzocoumarins

Key Feature : Formation of a Schiff base intermediate.

Reference :

Thiourea Derivative Formation

Reaction with ethoxycarbonyl isothiocyanate produces N-ethoxycarbonylthiourea derivatives.

Reaction Scheme :Conditions : Room temperature, dichloromethane

Reference :

Metal Complexation

The amine acts as a ligand in coordination chemistry, forming complexes with transition metals.

Example :

Reactant : ZnCl

Product : Chlorido-tris(3-amino-5-phenyl-1H-pyrazole-N)zinc(II) chloride

Structure : Octahedral geometry with three pyrazole ligands.

Application : Catalytic or material science applications.

Reference :

Comparative Reactivity Table

Mechanistic Insights

- Nucleophilic Reactivity : The primary amine group attacks electrophilic centers (e.g., carbonyl carbons, isothiocyanates) in SN2 or addition-elimination pathways .

- Cyclization Trends : Microwave irradiation enhances reaction efficiency by promoting rapid heating and reducing side reactions .

- Steric Effects : Bulky substituents on the isothiazole ring moderately hinder reactivity but do not prevent bond formation .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

3-Phenylisothiazol-5-amine has been investigated for its potential as a therapeutic agent. Its structural features allow it to interact with biological targets effectively.

Antimicrobial Activity

Research indicates that derivatives of isothiazoles, including this compound, exhibit antimicrobial properties. A study demonstrated that various isothiazole compounds showed significant activity against bacterial strains, suggesting potential for development as antibacterial agents .

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory effects of isothiazole derivatives. Compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines, indicating their potential use in treating inflammatory diseases .

Anticancer Potential

Isothiazole compounds have also been explored for anticancer applications. Studies have reported that certain derivatives can induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo, making them candidates for further research in cancer therapy .

Materials Science Applications

The unique chemical structure of this compound lends itself to applications in materials science.

Photostability and Photochemical Reactions

The photochemical properties of this compound have been studied extensively. It has been observed that this compound undergoes phototransposition reactions when exposed to UV light, leading to various products depending on the reaction conditions. This property can be harnessed in developing photostable materials for coatings and sensors .

Polymer Chemistry

In polymer chemistry, isothiazole-containing monomers are being used to create polymers with enhanced thermal stability and mechanical properties. The incorporation of this compound into polymer matrices can improve the material's resistance to degradation under environmental stressors .

Case Study 1: Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of several isothiazole derivatives, including this compound, against common pathogens such as E. coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at specific concentrations, showcasing its potential as a lead compound for antibiotic development.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 20 µg/mL |

| Staphylococcus aureus | 15 µg/mL |

Case Study 2: Photochemical Behavior

In a detailed investigation into the photochemical behavior of isothiazoles, researchers found that this compound exhibited two distinct phototransposition pathways under UV irradiation. The study highlighted how the manipulation of reaction conditions could favor one pathway over another, providing insights into controlling product formation for practical applications.

Wirkmechanismus

The mechanism of action of 3-Phenylisothiazol-5-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or interacting with DNA. The exact pathways depend on the specific application and the nature of the target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Phenylisothiazol-5-amine

- 4-Phenylisothiazol-5-amine

- 3-Phenylisoxazol-5-amine

Uniqueness

3-Phenylisothiazol-5-amine is unique due to the position of the phenyl group and the amino group on the isothiazole ring. This specific arrangement can influence its reactivity and interaction with other molecules, making it distinct from its isomers and analogs.

Biologische Aktivität

3-Phenylisothiazol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, drawing from various research studies and findings.

Chemical Structure and Properties

This compound belongs to the isothiazole family, characterized by a five-membered ring containing nitrogen and sulfur atoms. This structural framework is known for its ability to interact with biological targets, making it a promising candidate for drug development.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate thioketones with phenylhydrazine or similar reagents under controlled conditions. Various synthetic routes have been explored to enhance yield and purity, with modifications allowing for the introduction of different substituents on the phenyl ring to optimize biological activity.

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of this compound. It has demonstrated effectiveness against a range of bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Salmonella typhi

In one study, derivatives of 3-phenylisothiazol showed zones of inhibition ranging from 15 to 19 mm against S. typhi and E. coli at a concentration of 500 μg/disk, indicating moderate to good antimicrobial activity .

Antifungal Activity

The compound has also exhibited antifungal properties against species such as Aspergillus niger and Candida albicans. Inhibition percentages ranged between 58% and 66% compared to standard antifungal agents like fluconazole, with minimum inhibitory concentrations (MIC) reported between 32–42 μg/mL .

Other Biological Activities

Research indicates that this compound may possess additional pharmacological effects, including:

- Anti-inflammatory : Compounds in this class have shown potential in reducing inflammation markers.

- Analgesic : Some derivatives exhibit pain-relieving properties.

- Antitubercular : Preliminary studies suggest activity against Mycobacterium tuberculosis.

Study on Antimicrobial Efficacy

A study evaluated a series of 4-amino derivatives of isothiazoles, including this compound, revealing significant antimicrobial activity. The most active compounds showed MIC values as low as 62.5 μg/mL against S. aureus, suggesting that structural modifications can enhance efficacy .

Evaluation of Antifungal Properties

In another investigation, derivatives were tested against various fungal strains. The results indicated that compounds with halogen substitutions on the phenyl ring exhibited increased antibacterial activity, particularly against Gram-positive bacteria .

Data Summary

| Activity | Target Organism | MIC (μg/mL) | Zone of Inhibition (mm) |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 62.5 | 15–19 |

| Antibacterial | Escherichia coli | Not specified | Moderate |

| Antifungal | Aspergillus niger | 32–42 | 58%–66% inhibition |

| Antifungal | Candida albicans | Not specified | Moderate |

Eigenschaften

IUPAC Name |

3-phenyl-1,2-thiazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2S/c10-9-6-8(11-12-9)7-4-2-1-3-5-7/h1-6H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHGKYVMNSHRALD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NSC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40504113 | |

| Record name | 3-Phenyl-1,2-thiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40504113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14208-52-7 | |

| Record name | 3-Phenyl-1,2-thiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40504113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenyl-1,2-thiazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.